molecular formula C20H17NO4 B12208590 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Cat. No.: B12208590
M. Wt: 335.4 g/mol
InChI Key: FSIBADRGKJMFLX-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, a methoxyphenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then subjected to cyclopropanation using a suitable cyclopropane carboxylate ester under basic conditions. The final step involves the amidation of the cyclopropane carboxylate with an amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-oxo-4H-chromen-6-yl)acetamide
  • N-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Uniqueness

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is unique due to the presence of both a chromenone core and a cyclopropanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H17NO4/c1-24-15-7-4-12(5-8-15)19-11-17(22)16-10-14(6-9-18(16)25-19)21-20(23)13-2-3-13/h4-11,13H,2-3H2,1H3,(H,21,23)

InChI Key

FSIBADRGKJMFLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CC4

Origin of Product

United States

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